molecular formula C9H14N2O B2828868 (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine CAS No. 2248174-09-4

(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine

Cat. No.: B2828868
CAS No.: 2248174-09-4
M. Wt: 166.224
InChI Key: SFLIMWKAOLKMGI-SSDOTTSWSA-N
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Description

(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine is a chiral small-molecule compound of significant interest in medicinal chemistry and pharmacological research. Its core research value lies in its potential activity as an agonist of the Relaxin Family Peptide 1 (RXFP1) receptor . Activation of the RXFP1 pathway, which mimics the action of the native hormone relaxin, is a promising therapeutic strategy for the investigation of cardiovascular diseases and fibrotic disorders . This mechanism is particularly relevant for research models of heart failure (including acute and chronic heart failure), where RXFP1 agonism can promote positive inotropic and lusitropic effects . Furthermore, this compound is a valuable chemical tool for studying the pathophysiology of fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), other interstitial lung diseases, non-alcoholic steatohepatitis (NASH), and chronic kidney disease, as well as conditions involving portal hypertension . The distinct (2R) stereochemistry is critical for its biological interaction and selectivity, making it an essential reagent for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to comply with all applicable laws and regulations concerning the handling and use of this chemical.

Properties

IUPAC Name

(2R)-2-(6-methoxypyridin-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(6-10)8-4-3-5-9(11-8)12-2/h3-5,7H,6,10H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLIMWKAOLKMGI-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-6-methoxypyridine.

    Grignard Reaction: The 2-bromo-6-methoxypyridine undergoes a Grignard reaction with isopropylmagnesium chloride to form the corresponding pyridyl magnesium bromide.

    Addition of Amine: The pyridyl magnesium bromide is then reacted with ®-1-chloropropan-2-amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Sodium hydride or lithium diisopropylamide can be used as bases for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

(R)-2-(3-Chlorophenyl)propan-1-amine ()
  • Key Differences :
    • Aromatic System : Replaces the pyridine ring with a phenyl group.
    • Substituent : A chlorine atom at the 3-position (electron-withdrawing) instead of a methoxy group (electron-donating) on the pyridine.
    • Impact :
  • The chlorine substituent may enhance lipophilicity compared to the methoxy group.
    • Synthesis : Derived via deprotection of phthalimido intermediates, highlighting divergent synthetic routes compared to pyridine-based amines .
(2R)-2-(4-Methoxyphenyl)propan-1-amine Hydrochloride ()
  • Key Differences :
    • Aromatic System : Phenyl ring instead of pyridine.
    • Substituent Position : Methoxy group at the 4-position on phenyl vs. 6-position on pyridine.
    • Salt Form : Hydrochloride salt enhances solubility in polar solvents compared to the free amine form of the target compound.
    • Impact :
  • Methoxy position influences electronic effects (para vs. ortho to the propan-1-amine chain) .
N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide ()
  • Functional Group: Amide linkage instead of a primary amine. Impact:
  • The amide group reduces basicity and introduces hydrogen-bonding acceptor/donor sites.
  • The bulky diphenylethyl group may hinder membrane permeability in biological systems .
Pyridineamide Derivatives ()
  • Key Differences :
    • Functional Group : Amide bonds (e.g., picolinamide analogues) vs. the primary amine in the target compound.
    • Synthesis : Prepared via acyl chloride intermediates, contrasting with likely reductive amination or chiral resolution routes for the target compound.
    • Impact : Amides exhibit lower reactivity in nucleophilic substitutions but greater metabolic stability .

Physicochemical and Thermophysical Properties

  • Viscosity and Solvation :
    • Propan-1-amine derivatives with linear primary amines (e.g., ) show viscosity deviations (ηΔ) dependent on solvation effects. Systems with larger solvation effects (e.g., polar substituents like methoxy) exhibit lower ηΔ, suggesting stronger solvent-solute interactions. This trend may extend to the target compound’s behavior in alcoholic solutions .
  • Solubility :
    • The hydrochloride salt of (2R)-2-(4-methoxyphenyl)propan-1-amine () demonstrates enhanced aqueous solubility compared to free amines, a property exploitable in formulation design .

Data Tables

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Aromatic System Substituent Functional Group Salt Form Reference
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine C₉H₁₄N₂O Pyridine 6-methoxy Primary amine None Target
(R)-2-(3-Chlorophenyl)propan-1-amine C₉H₁₂ClN Phenyl 3-chloro Primary amine None
(2R)-2-(4-Methoxyphenyl)propan-1-amine HCl C₁₀H₁₆ClNO Phenyl 4-methoxy Primary amine HCl
N-(2,2-Diphenylethyl)-...propanamide () C₂₉H₂₇NO₂ Naphthalene 6-methoxy, diphenylethyl Amide None
Table 2: Property Trends
Property Target Compound (R)-2-(3-Chlorophenyl)propan-1-amine (2R)-2-(4-Methoxyphenyl)propan-1-amine HCl
Basicity Moderate (pyridine N) Lower (Cl electron-withdrawing) Moderate (OMe electron-donating)
Solubility (polar) Moderate Low High (HCl salt)
Synthetic Complexity Likely chiral resolution Deprotection of phthalimido groups Commercial availability (Enamine Ltd.)

Q & A

Q. What synthetic methodologies are most effective for producing (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of 6-methoxypyridine-2-carbaldehyde with a chiral amine precursor. Key steps include:
  • Reducing Agents : Sodium triacetoxyborohydride (STAB) or cyanoborohydride are preferred for their ability to retain stereochemical integrity. STAB minimizes racemization compared to traditional NaBH₄ .
  • Chiral Resolution : Use chiral stationary phase HPLC or enzymatic resolution to isolate the (2R)-enantiomer.
  • Optimization : Control reaction temperature (<0°C) and solvent polarity (e.g., dichloromethane) to suppress side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C6 of pyridine) and amine proton integration.
  • Chiral HPLC : Validates enantiomeric purity (>99% ee) using columns like Chiralpak AD-H .
  • Mass Spectrometry (HRMS) : Distinguishes molecular ion peaks from impurities (e.g., m/z calculated for C₁₀H₁₅N₂O: 179.1184).

Advanced Research Questions

Q. How does the 6-methoxy substituent on the pyridine ring influence receptor binding compared to methyl or bromo analogs?

  • Methodological Answer : Comparative studies using molecular docking and radioligand binding assays reveal:
  • Electronic Effects : The methoxy group’s electron-donating nature enhances π-π stacking with aromatic residues in receptor pockets (e.g., serotonin receptors).
  • Steric Effects : Bulkier substituents (e.g., bromo) reduce binding affinity by 30–50% in GPCR targets .
  • Data Table :
SubstituentBinding Affinity (Ki, nM)Selectivity Ratio (vs. 5-HT₂A)
-OCH₃12 ± 1.51:0.8
-CH₃45 ± 3.21:1.2
-Br89 ± 6.71:2.5

Q. What in vitro models are optimal for assessing metabolic stability and degradation pathways?

  • Methodological Answer :
  • Liver Microsomes : Incubate with human/rat liver microsomes (HLM/RLM) to identify cytochrome P450 (CYP) isoforms involved in oxidation (e.g., CYP3A4/5).
  • Hepatocyte Assays : Primary hepatocytes quantify phase II metabolism (e.g., glucuronidation) using LC-MS/MS .
  • Reaction Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A) to map metabolic pathways.

Q. How does stereochemistry at the C2 position affect pharmacokinetic properties?

  • Methodological Answer :
  • Enantiomer Comparison : The (2R)-enantiomer exhibits 3-fold higher Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) than (2S), attributed to optimized hydrogen bonding with membrane transporters .
  • Plasma Stability : (2R)-form shows slower clearance (t₁/₂ = 4.2 h vs. 1.8 h for (2S)) in rat plasma due to reduced esterase susceptibility.

Experimental Design & Data Analysis

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify outliers.
  • Orthogonal Assays : Validate conflicting results (e.g., IC₅₀ discrepancies) using electrophysiology (patch-clamp) alongside fluorescence-based assays .
  • Structural Dynamics : Perform MD simulations to assess conformational flexibility in binding pockets.

Q. How can batch-to-batch variability in synthesis be minimized?

  • Methodological Answer :
  • Process Controls : Use automated reactors (e.g., flow chemistry) to standardize temperature, stirring, and reagent addition rates .
  • Quality Metrics : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor reaction progress.
  • Purification : Crystallization with chiral resolving agents (e.g., tartaric acid derivatives) ensures consistent enantiomeric ratios.

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